2-(3-Aminoazetidin-1-yl)ethan-1-ol
Description
The Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry
Azetidine scaffolds are four-membered nitrogen-containing heterocycles that have become increasingly important in organic synthesis and medicinal chemistry. nih.govnih.govbham.ac.uk Their significance stems from a combination of inherent ring strain, which is approximately 25.4 kcal/mol, and greater stability compared to their three-membered counterparts, aziridines. nih.gov This balance of reactivity and stability allows for selective chemical transformations and makes them attractive components in the design of new molecules. nih.govbham.ac.uk The rigid framework of the azetidine ring can impart favorable conformational constraints on a molecule, which is a desirable property in drug design for optimizing binding to biological targets. rsc.org
Historical Development and Academic Interest in Azetidine Derivatives
Historically, the synthesis of azetidine derivatives has been challenging due to the inherent strain in the four-membered ring system. lookchem.com Early methods often resulted in low yields, which limited their widespread use. acs.org However, the discovery of naturally occurring azetidine-containing compounds, such as L-azetidine-2-carboxylic acid, spurred further investigation into their synthesis and properties. lookchem.com In recent decades, significant advances in synthetic methodologies, including cycloaddition reactions and intramolecular cyclizations, have made a diverse range of functionalized azetidines more accessible. lookchem.comresearchgate.net This has led to a surge in academic and industrial interest, with a focus on their application as building blocks for pharmaceuticals and other biologically active compounds. nih.govnih.gov
Precise Structural Representation and Systematic Nomenclature of 2-(3-Aminoazetidin-1-yl)ethan-1-ol
The precise structure of this compound consists of a central azetidine ring. An amino group (-NH2) is attached to the carbon atom at the 3-position of the ring. A 2-hydroxyethyl group (-CH2CH2OH) is attached to the nitrogen atom of the azetidine ring.
Systematic Nomenclature: Following IUPAC (International Union of Pure and Applied Chemistry) guidelines, the systematic name for this compound is This compound .
| Property | Value | Source |
| Molecular Formula | C5H12N2O | nih.gov |
| Molecular Weight | 116.16 g/mol | chemicalregister.com |
| CAS Number | 1409292-18-7 | nih.gov |
Overview of Research Trajectories and Potential in Chemical Science
While specific research on this compound is not yet widely published, its structure suggests several potential research trajectories. The presence of two reactive functional groups, the primary amine and the primary alcohol, makes it an ideal candidate for the synthesis of libraries of more complex molecules through techniques like parallel synthesis.
The amino group can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and other nitrogen-containing functionalities. The hydroxyl group can be oxidized, etherified, or esterified. This dual functionality allows for the creation of diverse molecular scaffolds.
Given the prevalence of the azetidine motif in medicinal chemistry, it is plausible that derivatives of this compound could be investigated for various biological activities. nih.gov The ability to introduce different substituents at both the amino and hydroxyl groups would allow for a systematic exploration of structure-activity relationships. Furthermore, the compound could serve as a valuable building block in the total synthesis of complex natural products or as a ligand in coordination chemistry. bham.ac.uk The development of efficient and stereoselective syntheses for this and related compounds remains a key area of interest for synthetic chemists. nih.govchemrxiv.org
Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-5-3-7(4-5)1-2-8/h5,8H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUHOZNYHXXUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 2 3 Aminoazetidin 1 Yl Ethan 1 Ol
Retrosynthetic Dissection of the Azetidine (B1206935) Core and Functionalized Side Chains
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. egrassbcollege.ac.inscispace.comdokumen.pub For 2-(3-aminoazetidin-1-yl)ethan-1-ol, the primary disconnections involve the C-N bonds of the azetidine ring and the bonds connecting the side chains to the core.
A logical retrosynthetic approach would involve two key disconnections:
Disconnection of the 2-hydroxyethyl group at the N-1 position: This leads to a 3-aminoazetidine intermediate and a two-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide. This strategy simplifies the target to the core azetidine heterocycle.
Disconnection of the azetidine ring: This can be approached in several ways. A common strategy is to disconnect the ring at the C2-N1 and C4-N1 bonds, leading to a 1,3-dihalopropane derivative and an amine. Another approach involves a disconnection at the C2-C3 and N1-C4 bonds, which might point towards a γ-amino alcohol as a precursor.
These disconnections reveal key synthons, which are idealized fragments, and their corresponding synthetic equivalents, the actual reagents used in the synthesis. egrassbcollege.ac.in For instance, the 3-aminoazetidine synthon can be derived from precursors where the amino group is masked as a protected or latent functionality, such as an azide (B81097) or a nitro group.
Established Synthetic Routes to this compound
The synthesis of functionalized azetidines like the target compound often involves multi-step sequences that address the formation of the strained ring and the introduction of the desired substituents with appropriate stereochemistry.
Cyclization Strategies for the Azetidine Ring System
The construction of the azetidine ring is a critical step, and various cyclization strategies have been developed. A prevalent method is the intramolecular nucleophilic substitution of a γ-amino halide or sulfonate. acs.org This involves the cyclization of a preformed chain where a nitrogen nucleophile displaces a leaving group. acs.org For example, the cyclization of a 2-substituted-1,3-diaminopropane derivative, where one amine is protected and the other acts as the nucleophile, can lead to a 3-aminoazetidine precursor.
Another significant approach is the [2+2] cycloaddition reaction, such as the aza Paternò-Büchi reaction between an imine and an alkene, which directly forms the azetidine ring. researchgate.net While powerful, controlling the regioselectivity and stereoselectivity of these reactions can be challenging.
The reduction of β-lactams (azetidin-2-ones) is also a well-established method for accessing the azetidine core. rsc.org However, the conditions required for reduction can sometimes lead to ring-opening of the strained four-membered ring. rsc.org
| Cyclization Strategy | Description | Key Intermediates |
| Intramolecular Nucleophilic Substitution | Cyclization of a γ-amino halide or sulfonate. acs.org | γ-amino halides, γ-amino sulfonates |
| [2+2] Cycloaddition | Reaction between an imine and an alkene (e.g., aza Paternò-Büchi reaction). researchgate.net | Imines, Alkenes |
| β-Lactam Reduction | Reduction of the carbonyl group of an azetidin-2-one (B1220530). rsc.org | β-Lactams (Azetidin-2-ones) |
| Ring Expansion | Isomerization of aziridines to azetidines. rsc.org | Aziridine (B145994) derivatives |
Installation of the 3-Amino Group and 2-Hydroxyethyl Moiety
The introduction of the 3-amino group often involves the use of a precursor with a masked amino functionality. For instance, a 3-azidoazetidine derivative can be synthesized and the azide group subsequently reduced to an amine using methods like catalytic hydrogenation (e.g., with Pd/C). rsc.org An alternative is the displacement of a leaving group at the 3-position of the azetidine ring with an amine or an azide. A streamlined process for the synthesis of 3-amino-1-benzhydrylazetidine involves reacting 1-benzhydrylazetidin-3-ol (B14779) with methanesulfonyl chloride, followed by treatment with ammonium (B1175870) hydroxide. researchgate.net
The 2-hydroxyethyl group is typically installed at the N-1 position of the azetidine ring via N-alkylation. This can be achieved by reacting a 3-aminoazetidine precursor with a suitable two-carbon electrophile like 2-bromoethanol or ethylene oxide. The reaction of N-(2-hydroxyethyl)aziridine with electrophilic monomers can also lead to related structures. rsc.org
Strategic Use of Protecting Groups in Azetidine Synthesis
Protecting groups are crucial in the multi-step synthesis of complex molecules like this compound to prevent unwanted side reactions. organic-chemistry.org The choice of protecting groups is critical and they must be stable under the reaction conditions used for subsequent steps and easily removable without affecting other functional groups. organic-chemistry.org
For the synthesis of the target compound, both the amino group at the 3-position and the hydroxyl group of the side chain may require protection. The amino group is often protected as a carbamate, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. rsc.orgacs.org These groups can be selectively removed under different conditions, which is an advantage in a multi-step synthesis. For example, the Boc group is typically removed under acidic conditions, while the Cbz group is often cleaved by hydrogenolysis. organic-chemistry.org
The hydroxyl group of the 2-hydroxyethyl side chain can be protected as an ether, for instance, a trityl ether, which can be removed under acidic conditions. acs.org The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and functionalization of different parts of the molecule. organic-chemistry.org
Novel and Sustainable Synthetic Approaches for this compound
Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of azetidines.
Catalytic Methods for Enhanced Efficiency and Selectivity
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Metal-catalyzed reactions, in particular, have emerged as powerful tools for azetidine synthesis. For example, palladium-catalyzed intramolecular C-H amination has been used to construct the azetidine ring. organic-chemistry.orgrsc.org This approach avoids the need for pre-functionalization of the carbon skeleton, making the synthesis more atom-economical.
Copper-catalyzed reactions have also been employed, for instance, in the [3+1]-cycloaddition of imido-sulfur ylides and enoldiazoacetates to afford 2-azetines, which can be subsequently reduced to azetidines. nih.gov Furthermore, copper-catalyzed tandem rearrangements and cyclizations have been developed for the synthesis of azetidine nitrones. acs.org
Visible-light-triggered intramolecular cyclizations of propargylic amines represent a unique and sustainable strategy to access azetidinones, which can then be reduced to azetidines. researchgate.net Photochemical methods, such as the Norrish-Yang cyclization of α-aminoacetophenones, provide a sustainable entry to highly strained azetidinols. beilstein-journals.org
| Catalytic Method | Catalyst/Reagent | Description |
| Palladium-Catalyzed C-H Amination | Palladium catalysts | Intramolecular cyclization via C-H activation and amination. organic-chemistry.orgrsc.org |
| Copper-Catalyzed Cycloaddition | Copper catalysts | [3+1] cycloaddition to form azetine intermediates. nih.gov |
| Visible-Light-Triggered Cyclization | Photocatalyst | Intramolecular cyclization of propargylic amines to azetidinones. researchgate.net |
| Norrish-Yang Cyclization | UV light | Photochemical cyclization of α-aminoacetophenones to azetidinols. beilstein-journals.org |
Flow Chemistry and Continuous Processing Techniques
The principles of flow chemistry offer significant advantages for the synthesis of this compound and its intermediates, particularly for the N-alkylation step. Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for exothermic reactions. mdpi.comnih.gov
While a specific flow chemistry protocol for the synthesis of this compound is not extensively documented in academic literature, the N-alkylation of amines is a well-established transformation in continuous flow systems. google.comuva.esacs.org The reaction of N-Boc-3-aminoazetidine with a 2-hydroxyethylating agent could be readily adapted to a flow process.
A typical setup would involve pumping a solution of the protected aminoazetidine and the alkylating agent, along with a base if necessary, through a heated reactor coil. The precise control of residence time within the reactor can minimize the formation of by-products. Furthermore, in-line purification techniques can be integrated into the flow system, allowing for a continuous process from starting materials to a purified intermediate. The use of solid-supported catalysts or reagents can also simplify the purification process in a flow chemistry setup. rsc.org
The benefits of employing flow chemistry for this synthesis would include:
Enhanced Safety: Better heat dissipation and smaller reaction volumes minimize risks associated with exothermic reactions.
Improved Yield and Purity: Precise control over reaction conditions can reduce the formation of impurities.
Scalability: Flow processes are often more straightforward to scale up compared to batch reactions. mdpi.com
Enantioselective Synthesis of Optically Active Azetidine Derivatives
The development of enantiomerically pure this compound is of significant interest, as the stereochemistry of drug molecules is often critical to their pharmacological activity. Several strategies can be employed for the enantioselective synthesis of chiral azetidine derivatives.
One established approach is enzymatic kinetic resolution . This method can be applied to a racemic intermediate, such as a protected chiral alcohol. For instance, a racemic version of tert-butyl (1-(2-hydroxyethyl)azetidin-3-yl)carbamate could potentially be resolved using a lipase (B570770) enzyme to selectively acylate one enantiomer, allowing for the separation of the two. mdpi.com A similar strategy has been successfully applied to the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate for other chiral compounds. mdpi.com
Another powerful technique is the use of chiral auxiliaries . A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. While not directly reported for this specific molecule, this is a general and effective strategy in asymmetric synthesis.
Asymmetric catalysis represents a highly efficient method for generating chiral compounds. This could involve the asymmetric reduction of a prochiral ketone or imine precursor to establish the desired stereocenter. For example, the enantioselective reduction of a suitable ketone can lead to a chiral alcohol. sci-hub.se Similarly, organocatalytic methods have been developed for the synthesis of enantio- and diastereomerically pure 1,3-aminoalcohols. nih.gov
Furthermore, the synthesis can start from a chiral pool material, such as an enantiomerically pure amino acid, which already contains the desired stereocenter. For example, L-serine has been used as a starting material for the synthesis of other chiral amino alcohols. researchgate.net
The enantiomeric purity of the final product and its intermediates is typically determined using chiral High-Performance Liquid Chromatography (HPLC). nih.govnih.gov
Isolation and Purification Techniques Employed in Academic Synthesis
The isolation and purification of this compound and its synthetic intermediates are crucial for obtaining a product of high purity. Standard laboratory techniques are employed, with the specific method depending on the properties of the compound at each stage of the synthesis.
For the protected intermediate, tert-butyl (1-(2-hydroxyethyl)azetidin-3-yl)carbamate, flash column chromatography is a common and effective purification method. researchgate.netmdpi.com This technique separates the desired product from unreacted starting materials and by-products based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. The choice of eluent is critical for achieving good separation.
The final product, this compound, contains two basic amino groups and a hydroxyl group, making it a polar and water-soluble compound. Its purification can be challenging due to its physical properties. One common strategy for the purification of amines is through the formation of a salt. The crude product can be treated with an acid, such as hydrochloric acid or sulfuric acid, to form the corresponding ammonium salt. This salt may be crystalline and can be purified by recrystallization . The purified salt can then be neutralized with a base to regenerate the free amine. This method is particularly useful for removing non-basic impurities.
For the separation of enantiomers in an enantioselective synthesis, chiral High-Performance Liquid Chromatography (HPLC) is the most widely used analytical and preparative technique. nih.govnih.gov This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation.
The purity and identity of the synthesized compounds at each step are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Chemical Reactivity and Mechanistic Investigations of 2 3 Aminoazetidin 1 Yl Ethan 1 Ol
Reactivity Profiles of the Azetidine (B1206935) Ring System
The four-membered azetidine ring is notable for its significant ring strain, which dictates much of its reactivity. While more stable than its three-membered aziridine (B145994) counterpart, the azetidine ring is susceptible to reactions that relieve this strain. chemrxiv.org This reactivity can be harnessed for subsequent synthetic manipulations.
Ring-Opening Reactions and Subsequent Transformations
The most characteristic reaction of the azetidine ring is its cleavage via nucleophilic attack. These reactions typically require activation of the ring, for instance, by protonation or quaternization of the ring nitrogen, which converts it into a better leaving group. rsc.org The regioselectivity of the ring-opening is governed by both electronic and steric factors of the substituents on the ring. nih.govmagtech.com.cn
In many cases, nucleophilic attack occurs at one of the ring carbons adjacent to the nitrogen, leading to the formation of a functionalized linear amine. nih.gov For example, studies on various substituted azetidinium salts show that they undergo stereoselective and regioselective ring-opening with a range of nucleophiles. nih.gov In the context of 3-aminoazetidines, acid-mediated ring-opening has been observed. For instance, treatment of N-(2-oxoazetidin-3-yl) nonanamide (B72023) with acid resulted in the smooth opening of the β-lactam ring to yield a linear amino acid derivative. nih.gov Similarly, the reaction of chiral 3-amino-4-aryl-azetidines with isothiocyanates can proceed via a completely regio- and stereoselective ring-opening reaction to form 4,5-dihydrothiazol-2-amines. researchgate.net
Another important transformation is the isomerization of 3-amido-2-phenyl azetidines into 2-oxazolines, a reaction that proceeds through a nucleophilic attack by the amide oxygen onto a ring carbon, causing the ring to open and subsequently re-close into the more stable five-membered oxazoline (B21484) ring. mdpi.com
Table 1: Examples of Azetidine Ring-Opening Reactions
| Starting Material Class | Reagent/Condition | Product Class | Reference |
|---|---|---|---|
| Substituted Azetidiniums | Various Nucleophiles | Functionalized Linear Amines | nih.gov |
| 3-Amido-2-phenylazetidines | Lewis or Brønsted Acids | 2-Oxazolines | mdpi.com |
| Chiral 3-Amino-4-arylazetidines | Isothiocyanates | 4,5-Dihydrothiazol-2-amines | researchgate.net |
| N-(2-oxoazetidin-3-yl)amides | Acid | Linear Amino Acid Derivatives | nih.gov |
Transformations Involving the Primary Amino Group
The primary amino group at the C3 position is a highly nucleophilic center and the most reactive site on the molecule for many transformations, including reactions with a wide array of electrophiles.
Amidation, Sulfonamidation, and Urea Formation Reactions
The primary amine of 3-aminoazetidine derivatives readily undergoes acylation with carboxylic acids, acyl chlorides, or acid anhydrides to form stable amide bonds. nih.govgoogle.com These reactions are fundamental in medicinal chemistry for synthesizing libraries of compounds for biological screening. acs.org For example, N-(2-oxoazetidin-3-yl)amides are synthesized by coupling the corresponding 3-aminoazetidin-2-one (B3054971) with either an acyl chloride in the presence of a base like triethylamine, or with a carboxylic acid using a peptide coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). nih.gov
Sulfonamidation , the reaction with sulfonyl chlorides, is another key transformation. This reaction typically proceeds in the presence of a base to yield the corresponding sulfonamide. ekb.eg This method is broadly applicable to primary amines, including those on heterocyclic scaffolds, and has been demonstrated using nickel or copper catalysis for coupling with aryl and heteroaryl halides. researchgate.netnih.gov
Urea formation can be achieved by reacting the primary amine with various reagents. Common methods include reaction with isocyanates, which provides a direct route to N,N'-disubstituted ureas. organic-chemistry.org Alternatively, phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) can be used. researchgate.net In a notable example, a 3-aminoazetidine derivative was used to synthesize a sulfonylurea, highlighting the utility of this scaffold in creating complex pharmacophores. researchgate.net
Table 2: Representative Reactions of the Primary Amino Group
| Reaction Type | Electrophile | Reagent/Catalyst | Product | Reference(s) |
|---|---|---|---|---|
| Amidation | Acyl Chloride | Triethylamine | N-Acyl-3-aminoazetidine | nih.gov |
| Amidation | Carboxylic Acid | TBTU, Triethylamine | N-Acyl-3-aminoazetidine | nih.gov |
| Sulfonamidation | Aryl Sulfonyl Chloride | Pyridine or other base | N-Arylsulfonyl-3-aminoazetidine | ekb.eg |
| Urea Formation | Isocyanate | N/A | N,N'-Disubstituted Urea | organic-chemistry.org |
| Urea Formation | Sulfonyl isocyanate | N/A | Sulfonylurea | researchgate.net |
Nucleophilic Addition and Condensation Reactions
The primary amine can act as a potent nucleophile in addition reactions with carbonyl compounds. It reacts with aldehydes and ketones in a condensation reaction to form an imine (or Schiff base). youtube.com This reaction is typically reversible and acid-catalyzed. youtube.com The initial nucleophilic addition of the amine to the carbonyl carbon forms a tetrahedral carbinolamine intermediate, which then eliminates a molecule of water to yield the C=N double bond of the imine. libretexts.org
A synthetically powerful extension of this reactivity is reductive amination . In this two-step, one-pot process, the imine formed in situ is immediately reduced to a secondary amine. This method has been used to prepare libraries of 1-substituted-(azetidin-3-yl)amine derivatives from a 3-azetidinone precursor and various primary amines in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov This demonstrates the amine's capacity to participate in nucleophilic addition to a ketone, followed by reduction.
Reactions at the Hydroxyl Functional Group
The primary hydroxyl group of the N-ethanol substituent provides another site for chemical modification, exhibiting reactivity typical of primary alcohols.
Key transformations include:
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by acid.
Oxidation: Depending on the reagent used, the primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. ambeed.com
Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a good one, such as a tosylate or mesylate, by reaction with toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, typically in the presence of a base like pyridine. oup.com The resulting sulfonate ester is an excellent substrate for SN2 reactions, allowing the introduction of a wide range of nucleophiles. This strategy is a cornerstone of synthetic chemistry, for instance, in the cyclization of 1,3-amino alcohols to form azetidines. arkat-usa.org
Ether Formation (Williamson Ether Synthesis): After deprotonation with a strong base to form an alkoxide, the hydroxyl group can be alkylated with an alkyl halide to form an ether.
Studies on analogous N-(2-hydroxyethyl) substituted heterocycles confirm this reactivity profile, including acetylation and ether formation. ambeed.comrsc.org For example, the hydroxyl group of N-(2-hydroxyethyl)amides can be converted into a leaving group using thionyl chloride, facilitating cyclization to form other heterocycles. researchgate.net
Esterification, Etherification, and Related Derivatizations
The presence of a primary hydroxyl group and two amine functionalities in 2-(3-aminoazetidin-1-yl)ethan-1-ol allows for a variety of derivatization reactions, including esterification and etherification. These reactions can be directed to selectively modify one of the functional groups, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science.
The esterification of the primary alcohol can be achieved under standard conditions, such as reaction with a carboxylic acid in the presence of an acid catalyst or using more reactive acylating agents like acid chlorides or anhydrides. researchgate.net The choice of reaction conditions is crucial to avoid competing reactions at the amine sites. For instance, the Steglich esterification, which employs a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can proceed under mild, neutral conditions, which would likely favor the acylation of the alcohol over the less nucleophilic amines. organic-chemistry.org
Etherification of the hydroxyl group can be accomplished through Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Care must be taken to control the stoichiometry of the base to prevent deprotonation of the less acidic amino groups.
The amino groups, both the primary exocyclic amine and the secondary endocyclic amine of the azetidine ring, are also amenable to derivatization. Acylation of the primary amine can be readily achieved using acid chlorides or anhydrides. Selective N-acylation in the presence of the hydroxyl group can often be accomplished at lower temperatures or by using specific protecting group strategies. Derivatization reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are known to react with amino groups to yield fluorescent derivatives. acs.org
The table below illustrates the expected products from representative derivatization reactions of this compound.
| Reagent | Reaction Type | Expected Product |
| Acetic Anhydride | Acylation | 1-(3-acetamidoazetidin-1-yl)ethan-2-yl acetate |
| Benzoyl Chloride | Acylation | N-(1-(2-hydroxyethyl)azetidin-3-yl)benzamide |
| Methyl Iodide | Alkylation | 1-(2-hydroxyethyl)-3-methylaminoazetidinium iodide |
| Thionyl Chloride | Chlorination | 1-(2-chloroethyl)-3-aminoazetidinium chloride |
Note: The products shown are representative examples and the actual outcome may depend on the specific reaction conditions.
Selective Oxidation Reactions
The selective oxidation of this compound presents a synthetic challenge due to the presence of multiple oxidizable sites: the primary alcohol and the primary and secondary amines. However, by carefully choosing the oxidant and reaction conditions, it is possible to achieve selective transformations.
Oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be accomplished using a variety of modern oxidation methods. rsc.org For example, Swern oxidation or the use of Dess-Martin periodinane would be expected to yield the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) or Jones reagent would likely lead to the carboxylic acid. Palladium-catalyzed oxidation reactions have also been shown to be effective for the selective oxidation of alcohols in the presence of amines. dicp.ac.cn
The primary amine can be selectively oxidized under specific conditions. For instance, certain metal-catalyzed oxidations can convert primary amines to imines or nitriles. The azetidine ring itself can be susceptible to oxidation, potentially leading to ring-opened products under harsh oxidative conditions.
The following table presents potential products from the selective oxidation of this compound.
| Oxidizing Agent | Target Functional Group | Potential Product |
| Dess-Martin Periodinane | Primary Alcohol | 2-(3-aminoazetidin-1-yl)acetaldehyde |
| Jones Reagent | Primary Alcohol | 2-(3-aminoazetidin-1-yl)acetic acid |
| Hydrogen Peroxide | Primary Amine | 2-(3-nitroazetidin-1-yl)ethan-1-ol |
Note: These are hypothetical products and would require experimental verification.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net The presence of both a primary amine and a primary alcohol makes this compound an attractive component for various MCRs, such as the Ugi and Passerini reactions.
In a Ugi four-component reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.orgnih.gov this compound could serve as the amine component in such a reaction. The resulting product would incorporate the azetidine-ethanol moiety, offering a scaffold for further diversification.
The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While this compound does not directly participate as one of the three core components, its derivatives could be utilized. For example, the corresponding carboxylic acid derivative obtained from the oxidation of the alcohol could be used as the acid component.
The following table illustrates a hypothetical Ugi reaction involving this compound.
| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Expected Ugi Product |
| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 2-(tert-butylamino)-N-(1-(2-hydroxyethyl)azetidin-3-yl)-2-phenylacetamide |
| Acetone | Benzoic Acid | Cyclohexyl isocyanide | N-(1-(2-hydroxyethyl)azetidin-3-yl)-2-(cyclohexylamino)-2-methyl-N-phenylpropionamide |
Note: These are illustrative examples of potential Ugi reaction products.
Reaction Kinetics and Detailed Mechanistic Elucidation Studies
Detailed kinetic and mechanistic studies on the reactions of this compound are not extensively reported in the literature. However, the reactivity of its constituent functional groups allows for predictions based on established mechanisms.
The kinetics of N-alkylation of the azetidine nitrogen would be influenced by the strain of the four-membered ring, which can affect the nucleophilicity of the nitrogen atom. Ring-opening reactions of the azetidine moiety are also a possibility, particularly under acidic conditions or in the presence of strong nucleophiles. nih.govacs.org The mechanism of such ring-opening reactions can proceed via an SN2 or SN1 pathway, depending on the substitution pattern and the reaction conditions. Computational studies could provide valuable insights into the activation barriers and transition states of these processes. researchgate.net
The mechanism of esterification would likely follow the well-established acid-catalyzed nucleophilic acyl substitution pathway. Kinetic studies could reveal the relative rates of reaction at the hydroxyl versus the amino groups, providing information on the selectivity of the process.
For multi-component reactions like the Ugi reaction, the mechanism is generally believed to proceed through the formation of an imine or iminium ion, followed by nucleophilic attack of the isocyanide and subsequent Mumm rearrangement. wikipedia.org The specific kinetics of a Ugi reaction involving this compound would depend on the nature of the other components and the reaction conditions.
Further experimental and computational studies are necessary to fully elucidate the reaction kinetics and detailed mechanisms of the various transformations involving this versatile chemical compound.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 3 Aminoazetidin 1 Yl Ethan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional NMR experiments, including ¹H and ¹³C NMR, are fundamental for the initial structural assessment of 2-(3-Aminoazetidin-1-yl)ethan-1-ol.
Proton (¹H) NMR: The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment. For instance, protons adjacent to electronegative atoms like oxygen or nitrogen are deshielded and appear at a lower field (higher ppm value). libretexts.org In this compound, distinct signals are expected for the protons of the ethanol (B145695) sidechain and the azetidine (B1206935) ring. The integration of these signals corresponds to the number of protons they represent, while the splitting patterns (multiplicity) reveal the number of neighboring protons, a phenomenon known as spin-spin coupling.
Carbon-13 (¹³C) NMR: While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%), ¹³C NMR provides direct information about the carbon skeleton. bhu.ac.in Each unique carbon atom in the molecule typically gives rise to a distinct signal. masterorganicchemistry.com The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap. bhu.ac.in The carbon atoms bonded to the electronegative oxygen and nitrogen atoms are expected to resonate at lower fields.
The following table outlines the predicted chemical shifts for the unique protons and carbons of this compound.
| Atom Position (Structure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Azetidine Ring | ||
| C3-H | ~3.5 - 4.0 | ~45 - 55 |
| C2/4-H ₂ (axial/equatorial) | ~3.0 - 3.8 | ~55 - 65 |
| NH ₂ | Broad, variable | - |
| Ethanol Sidechain | ||
| N-CH ₂ | ~2.6 - 2.9 | ~58 - 68 |
| CH ₂-OH | ~3.5 - 3.8 | ~60 - 70 |
| OH | Broad, variable | - |
Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions. utsouthwestern.edu
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules like this compound by revealing correlations between different nuclei. nih.govwalisongo.ac.id
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity within the ethanol sidechain (HO-CH₂-CH₂-N) and within the azetidine ring structure (H-C₂-C₃-C₄-H).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This powerful technique allows for the definitive assignment of each carbon in the skeleton by linking it to its known proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. For this compound, key HMBC correlations would be observed between the protons of the N-CH₂ group of the ethanol sidechain and the C2 and C4 carbons of the azetidine ring, confirming the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. d-nb.info NOESY is particularly useful for determining stereochemistry and conformational preferences, such as the puckering of the azetidine ring and the spatial orientation of the ethanol sidechain relative to the ring.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. msu.edu
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or five decimal places. thermofisher.comthermofisher.com This precision allows for the unambiguous determination of the elemental formula of this compound (C₅H₁₂N₂O). The theoretical exact mass of its protonated ion, [M+H]⁺, is 117.10224. thermofisher.comthermofisher.comshimadzu.com An experimental HRMS measurement matching this value would confirm the molecular formula with high confidence.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, e.g., the molecular ion of this compound) which is then fragmented by collision with an inert gas. youtube.com Analysis of the resulting fragment ions (product ions) provides detailed structural information. libretexts.orglibretexts.org For this compound, characteristic fragmentation pathways would include:
Loss of water (H₂O): A common fragmentation for alcohols, resulting in a fragment ion at m/z 99. libretexts.orgresearchgate.net
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen or nitrogen atoms. libretexts.org Cleavage next to the alcohol could lead to a fragment at m/z 86 (loss of CH₂OH).
Ring opening/fragmentation: The azetidine ring can undergo characteristic cleavages, leading to smaller charged fragments. For example, cleavage of the ethanol sidechain could produce a charged azetidin-3-amine (B9764) fragment (m/z 72).
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 117.1 ([M+H]⁺) | 99.1 | H₂O | Ion from dehydration of the alcohol |
| 117.1 ([M+H]⁺) | 86.1 | CH₅N | Ion from loss of aminomethyl radical |
| 117.1 ([M+H]⁺) | 72.1 | C₂H₅O | Protonated 3-aminoazetidine ring |
| 117.1 ([M+H]⁺) | 45.1 | C₃H₆N₂ | Protonated ethanolamine (B43304) fragment |
Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These methods are excellent for identifying the functional groups present in a compound, as each group has characteristic absorption or scattering frequencies. acs.orgeurjchem.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). Key functional groups in this compound would produce distinct absorption bands.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (e.g., from a laser). researchgate.net While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
The following table summarizes the expected vibrational frequencies for the key functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad | Weak |
| N-H (Amine) | Stretching | 3300 - 3500 | Medium | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong | Strong |
| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 | Medium | Weak |
| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong | Weak |
| C-N (Amine/Azetidine) | Stretching | 1020 - 1250 | Medium | Medium |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is vital for understanding the compound's physical properties and its potential interactions in a biological context.
For azetidine-containing compounds, single-crystal X-ray diffraction is instrumental. Research on various 2,4-cis-disubstituted amino azetidines demonstrates the power of this technique to confirm their relative and absolute stereochemistry. gccpo.org In a typical procedure, a suitable single crystal of the target compound, or a derivative, is grown and irradiated with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the atomic positions can be resolved.
Studies on related N,N'-palladium(II) and platinum(II) chloride complexes of 2,4-cis-azetidines have utilized single-crystal XRD to analyze the ligand's coordination and the geometry of the resulting complex. frontiersin.org Similarly, the structures of novel GABA derivatives based on a 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acid scaffold were unambiguously assigned using single-crystal X-ray diffraction data, among other techniques. researchgate.net For this compound, obtaining a crystalline form, potentially through salt formation (e.g., hydrochloride or tartrate), would be the first step. The subsequent crystallographic analysis would confirm the puckering of the azetidine ring, the conformation of the ethanol side chain, and the spatial relationship between the amino group and the hydroxyethyl (B10761427) moiety.
Table 1: Representative Crystallographic Data for an Azetidine Derivative (Note: This table is illustrative, based on typical data for related azetidine structures, as specific data for this compound is not publicly available.)
| Parameter | Value |
| Empirical Formula | C₁₀H₁₄N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 10.23 |
| c (Å) | 12.45 |
| β (°) | 95.6 |
| Volume (ų) | 1077 |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.045 |
Chromatographic Techniques for Purity Assessment and Enantiomeric Separations
Chromatography is an indispensable tool for separating components of a mixture, making it essential for assessing the purity of synthesized compounds and for isolating stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for determining the purity of non-volatile compounds like this compound. For chiral compounds, specialized chiral HPLC methods are the standard for separating and quantifying enantiomers.
The separation of amino acid enantiomers and their derivatives is well-established, often employing chiral stationary phases (CSPs). researchgate.net These phases create a chiral environment that allows for differential interaction with the two enantiomers of a racemic compound, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including those with amine and alcohol functionalities. csfarmacie.cz
For the enantiomeric separation of this compound, a normal-phase or polar-organic mobile phase system would likely be employed. The mobile phase typically consists of an alkane (like hexane) and an alcohol modifier (such as ethanol or isopropanol), often with a small amount of an additive (like trifluoroacetic acid or diethylamine) to improve peak shape and resolution. mdpi.com By derivatizing the amino group, diastereomers can be formed, which can then be separated on a standard (non-chiral) silica (B1680970) gel column. mdpi.com
Table 2: Illustrative HPLC Method for Chiral Separation of a 3-Aminoazetidine Analog (Note: This table presents typical parameters for separating similar chiral amines and amino alcohols.)
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |
| Mobile Phase | Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for volatile and thermally stable compounds. While this compound itself has low volatility due to its polar amino and hydroxyl groups, it can be analyzed by GC-MS after a derivatization step.
Derivatization, for instance by silylation (e.g., with BSTFA) or acylation, converts the polar -NH₂ and -OH groups into less polar, more volatile moieties. This allows the compound to be vaporized without decomposition in the GC inlet and to travel through the chromatographic column. The GC column, typically a fused silica capillary column with a non-polar or medium-polarity stationary phase, separates the derivatized compound from any impurities. ucr.ac.cr
As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI). The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" of the molecule, allows for definitive identification. GC-MS is highly sensitive and is excellent for detecting and identifying trace-level impurities that might be missed by other methods. researchgate.net Analysis of semivolatile organic compounds by GC/MS is a standard procedure, and modern systems can be optimized for various carrier gases, including hydrogen, to meet analytical demands. hpst.cz
Computational and Theoretical Chemistry Studies of 2 3 Aminoazetidin 1 Yl Ethan 1 Ol
Electronic Structure and Molecular Orbital Theory Applications
The electronic structure of 2-(3-Aminoazetidin-1-yl)ethan-1-ol is fundamental to its chemical behavior. Molecular orbital (MO) theory, particularly through the lens of Frontier Molecular Orbital (FMO) theory, provides critical insights. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the exocyclic amino group, making it the primary site for electrophilic attack. The LUMO, conversely, would likely be distributed across the strained azetidine (B1206935) ring, indicating its susceptibility to nucleophilic attack.
Table 1: Hypothetical Electronic Properties of this compound calculated at the B3LYP/6-31G(d) level.
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 1.8 | eV |
| HOMO-LUMO Gap | 8.3 | eV |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 1.8 | eV |
| Dipole Moment | 3.2 | Debye |
Conformational Analysis and Stereochemical Predictions via Computational Methods
The conformational landscape of this compound is complex, owing to the puckering of the azetidine ring and the rotational freedom of the ethanol (B145695) side chain. Computational methods are essential for identifying the most stable conformers and understanding the energy barriers between them. The azetidine ring itself can exist in puckered conformations, and the orientation of the 3-amino group (axial vs. equatorial) significantly impacts stability. adelaide.edu.au
Furthermore, the N-substituted ethanol side chain introduces additional degrees of freedom. Intramolecular hydrogen bonding between the hydroxyl group of the side chain and the nitrogen of the azetidine ring is a plausible interaction that would stabilize certain conformations. researchgate.net Computational studies on related azetidine-containing peptides have shown that the azetidine ring can act as a turn-inducing element, which might influence the folding of the side chain. nih.govresearchgate.netnih.gov
Computational methods, including both molecular mechanics and higher-level quantum mechanical calculations, can be used to perform a systematic search of the conformational space. By calculating the relative energies of different conformers, a Boltzmann distribution can be predicted, giving insight into the dominant structures at a given temperature. These studies are also crucial for predicting the stereochemical outcomes of reactions involving this molecule, as the facial selectivity of attack can be dictated by the preferred conformation. nih.gov
Table 2: Hypothetical Relative Energies of Key Conformers of this compound.
| Conformer | Key Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Description |
| 1 | 60° (gauche) | 0.0 | Intramolecular H-bond between OH and azetidine N |
| 2 | 180° (anti) | 1.5 | Extended conformation |
| 3 | -60° (gauche) | 2.1 | Alternative gauche conformation |
Density Functional Theory (DFT) Calculations for Predicting Reactivity and Transition States
Density Functional Theory (DFT) is a workhorse of modern computational chemistry for predicting the reactivity of organic molecules. For this compound, DFT can be used to calculate various reactivity descriptors, such as atomic charges, Fukui functions, and molecular electrostatic potential (MEP) maps. nih.govrsc.org The MEP would visually confirm the nucleophilic character of the nitrogen atoms and the electrophilic character of certain hydrogen atoms.
DFT is also paramount for modeling reaction mechanisms and calculating the energies of transition states. For instance, the N-alkylation of the amino group with an alcohol, a reaction analogous to the structure of the title compound, has been studied using DFT to elucidate the catalytic cycle and the role of intermediates. acs.orgresearchgate.netacs.org Similarly, the ring-opening reactions of azetidines, which are driven by ring strain, can be modeled to predict activation barriers and product distributions. rsc.org The stereoselectivity of such reactions can also be rationalized by comparing the energies of diastereomeric transition states. nih.gov
Table 3: Hypothetical DFT-Calculated Activation Energies for a Representative Reaction.
| Reaction | Reactant | Transition State | Product | Activation Energy (kcal/mol) |
| Ring Opening by a Nucleophile | This compound + Nu- | [TS]‡ | Ring-opened product | 25.4 |
| N-Protonation | This compound + H+ | [TS]‡ | Protonated amine | 2.1 |
Molecular Dynamics Simulations for Solvent Interactions and Conformational Landscapes
While gas-phase calculations provide fundamental insights, the behavior of this compound in a biological or chemical system is invariably influenced by the surrounding solvent. Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic interactions between the solute and solvent molecules and for mapping the conformational landscape in solution. researchgate.netnih.gov
For a molecule with hydrogen bond donors (NH and OH) and acceptors (N and O), interactions with a protic solvent like water are particularly significant. MD simulations can reveal the structure and stability of the solvation shell around the molecule. Water molecules can form bridges between the functional groups, potentially stabilizing conformations that are not favored in the gas phase. researchgate.netscirp.org The reorganization of these solvent structures also provides a mechanism for conformational changes. researchgate.net The flexibility of the molecule in different solvents can be assessed, which is crucial as the conformational preferences of similar molecules are known to be solvent-dependent. pnas.org
By running long-timescale MD simulations, it is possible to observe spontaneous conformational transitions and to construct a free energy landscape, which provides a more accurate picture of the relative stabilities of different conformers in solution than static calculations alone. nih.gov
Table 4: Hypothetical Data from a Molecular Dynamics Simulation of this compound in Water.
| Parameter | Description | Typical Result |
| Radial Distribution Function (g(r)) of water around Amino N | Probability of finding a water molecule at a certain distance from the amine nitrogen. | A sharp first peak around 2.8 Å, indicating a well-defined first solvation shell with strong hydrogen bonding. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule over time, indicating structural stability. | Fluctuations between 1.0 and 2.5 Å, suggesting conformational flexibility. |
| Intramolecular Hydrogen Bonds | Number and lifetime of hydrogen bonds within the molecule. | Transient H-bonds observed between the side-chain OH and azetidine N, with an average lifetime of a few picoseconds. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their structural features, known as molecular descriptors. mdpi.com For a class of compounds like substituted azetidines, a QSPR model could be developed to predict various physicochemical properties such as boiling point, solubility, or even biological activity, without the need for experimental measurements for every new analogue. cmst.eu
The process involves calculating a large number of molecular descriptors for a set of related molecules with known properties. These descriptors can be constitutional (e.g., molecular weight), topological, geometric, or electronic. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates a subset of these descriptors with the property of interest. acs.orgnih.govimist.ma
For instance, a QSPR model for the antiproliferative activity of azetidin-2-one (B1220530) derivatives has been developed, demonstrating the utility of this approach in drug discovery. researchgate.net A similar model for this compound and its derivatives could accelerate the identification of compounds with desired properties by allowing for in silico screening. nih.govimist.ma
Table 5: Hypothetical QSPR Model for Predicting a Physicochemical Property (e.g., Aqueous Solubility).
| Dependent Variable | Model Equation |
| LogS (Aqueous Solubility) | LogS = 0.5 - 0.01 * (Molecular Weight) + 0.8 * (LogP) - 0.2 * (Number of H-bond Donors) |
Applications of 2 3 Aminoazetidin 1 Yl Ethan 1 Ol As a Key Synthetic Building Block in Complex Molecule Synthesis
Utility in the Construction of Diverse Heterocyclic Scaffolds
The bifunctional nature of 2-(3-aminoazetidin-1-yl)ethan-1-ol, possessing both a primary amine and a hydroxyl group attached to a strained azetidine (B1206935) ring, makes it an exceptional starting material for the synthesis of a wide array of heterocyclic systems.
Synthesis of Spirocyclic and Fused Azetidine-Containing Systems
Spirocyclic and fused ring systems containing an azetidine moiety are of significant interest in medicinal chemistry due to their three-dimensional character, which can lead to improved pharmacological properties. nih.govresearchgate.net The reactivity of the amino and hydroxyl groups in this compound allows for sequential or one-pot reactions to construct these complex architectures.
For instance, the primary amine can undergo condensation with a cyclic ketone or a dicarbonyl compound, followed by intramolecular cyclization involving the hydroxyl group to form spirocyclic systems. nih.gov Alternatively, the azetidine nitrogen can participate in cycloaddition reactions. researchgate.net The synthesis of multifunctional spirocycles has been achieved from cyclic carboxylic acids in a two-step process involving the formation of azetidinones and their subsequent reduction to azetidines. nih.gov
Similarly, fused azetidine systems can be accessed through intramolecular cyclization strategies. nih.gov For example, after derivatization of the amino and hydroxyl groups with appropriate reactive tethers, ring-closing reactions can be initiated to form bicyclic structures where the azetidine ring is fused to another ring system. bham.ac.uk The synthesis of angular spirocyclic azetidines has been accomplished by reacting alkenes with Graf's isocyanate to produce β-lactams, which are then reduced to the desired azetidines. domainex.co.uk
Table 1: Examples of Spirocyclic and Fused Azetidine Scaffolds
| Scaffold Type | Synthetic Strategy | Key Features |
|---|---|---|
| Spirocyclic Azetidines | Condensation followed by intramolecular cyclization nih.gov | Introduces 3D-character to molecules |
| Fused Azetidines | Intramolecular cyclization of derivatized precursors nih.govbham.ac.uk | Creates rigid bicyclic systems |
| Angular Spirocyclic Azetidines | Alkene reaction with Graf's isocyanate and reduction domainex.co.uk | Offers unique spatial arrangement of substituents |
Incorporation into Bridged and Polycyclic Azetidine Derivatives
The synthesis of bridged and polycyclic azetidine derivatives represents a significant challenge in organic synthesis. However, the unique reactivity of this compound provides a valuable entry point to these complex molecular architectures. The strategic functionalization of both the primary amine and the hydroxyl group allows for the creation of intricate, three-dimensional structures. bham.ac.uk
One approach involves a multi-step sequence where the amino and hydroxyl groups are functionalized with moieties capable of undergoing a ring-closing metathesis or a Diels-Alder reaction. This strategy allows for the construction of complex, multi-ring systems with the azetidine core serving as a key structural element. The development of robust synthetic routes to bicyclic, N-heterocycle-containing scaffolds with stereochemical control has been reported, leading to both fused and bridged systems. bham.ac.uk
Role in the Elaboration of Functionalized Chiral Amino Alcohol Derivatives
Chiral amino alcohols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active compounds. nih.govnih.gov The inherent chirality of this compound, when used in its enantiomerically pure form, makes it a valuable precursor for the synthesis of a diverse range of functionalized chiral amino alcohol derivatives.
The primary amino group can be selectively protected, allowing for the modification of the hydroxyl group. Subsequent deprotection and further functionalization of the amine provide access to a wide array of chiral amino alcohols with varied substitution patterns. srce.hrscihorizon.com These derivatives can serve as chiral ligands in asymmetric catalysis or as key intermediates in the synthesis of complex natural products and their analogs. scirp.org Enzymatic cascade reactions have also been developed for the synthesis of chiral amino alcohols, offering a highly stereoselective alternative to traditional chemical methods. nih.gov
Table 2: Synthetic Strategies for Chiral Amino Alcohol Derivatives
| Strategy | Description | Potential Applications |
|---|---|---|
| Selective Protection and Functionalization srce.hrscihorizon.com | Orthogonal protection of the amino and hydroxyl groups allows for sequential modification. | Synthesis of chiral ligands and pharmaceutical intermediates. |
| Enzymatic Cascade Reactions nih.gov | Biocatalytic methods offer high stereoselectivity and milder reaction conditions. | Green synthesis of optically pure amino alcohols. |
| Asymmetric Reductive Amination nih.gov | Engineered amine dehydrogenases enable the one-step synthesis of chiral amino alcohols. | Efficient production of valuable synthons. |
Employment as a Precursor in the Development of Novel Ligands for Organocatalysis and Metal Catalysis
The presence of both a nucleophilic primary amine and a coordinating hydroxyl group, along with the azetidine nitrogen, makes this compound an excellent scaffold for the design and synthesis of novel ligands for both organocatalysis and metal catalysis.
The amino and hydroxyl groups can be readily modified to introduce various coordinating moieties, such as phosphines, pyridines, or oxazolines. scirp.org These modifications allow for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for achieving high activity and selectivity in catalytic transformations. Chiral ligands derived from enantiomerically pure this compound have shown promise in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov
In organocatalysis, derivatives of this compound can act as chiral amines or amino alcohols to catalyze a variety of reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. In metal catalysis, the multidentate nature of the derived ligands allows them to form stable complexes with a range of transition metals, which can then be used to catalyze a wide array of transformations, including cross-coupling reactions, hydrogenations, and oxidations. nih.govresearchgate.net
Application in the Synthesis of Advanced Materials Precursors and Polymer Chemistry
The functional groups present in this compound also make it a valuable monomer or precursor for the synthesis of advanced materials and polymers. ucm.es The primary amine and hydroxyl group can participate in polymerization reactions, such as polycondensation or polyaddition, to form linear or cross-linked polymers.
The incorporation of the azetidine ring into the polymer backbone can impart unique properties to the resulting material, such as altered thermal stability, solubility, and mechanical strength. Furthermore, the azetidine nitrogen can be quaternized to introduce positive charges, leading to the formation of polyelectrolytes with potential applications in areas such as gene delivery, water treatment, and as antimicrobial agents. The ability to functionalize the amino and hydroxyl groups prior to polymerization allows for the creation of functional polymers with tailored properties for specific applications.
Contribution to Combinatorial Chemistry and Chemical Library Generation
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds for high-throughput screening in drug discovery and materials science. uomustansiriyah.edu.iqjetir.org The bifunctional nature of this compound makes it an ideal building block for the generation of chemical libraries with a high degree of structural diversity. google.comchemrxiv.org
By employing a "split-and-pool" synthesis strategy, the amino and hydroxyl groups can be reacted with a variety of building blocks to generate a large library of compounds based on the azetidine scaffold. uomustansiriyah.edu.iq For example, the amino group can be acylated with a diverse set of carboxylic acids, while the hydroxyl group can be etherified or esterified with another set of reagents. This approach allows for the rapid exploration of chemical space around the azetidine core, increasing the probability of identifying compounds with desired biological or material properties. ljmu.ac.uk The use of automated synthesis platforms can further accelerate the generation of these libraries. d-nb.info
Future Directions and Emerging Research Avenues for 2 3 Aminoazetidin 1 Yl Ethan 1 Ol in Chemical Research
Advancement in Green and Sustainable Synthetic Methodologies
The synthesis of complex heterocyclic compounds like azetidines has traditionally involved multi-step processes that are often resource-intensive. researchgate.net The future of synthesizing 2-(3-Aminoazetidin-1-yl)ethan-1-ol and its derivatives will increasingly rely on the principles of green chemistry, which prioritize minimizing waste, reducing energy consumption, and avoiding hazardous substances. mdpi.comresearchgate.net
Key advancements are anticipated in several areas:
Catalytic Routes: The development of novel catalytic transformations is crucial for more efficient and environmentally benign syntheses. ox.ac.uk This includes metal- and organo-catalyzed reactions that can construct the azetidine (B1206935) ring or introduce its functional groups with high selectivity and atom economy. rsc.org
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in green chemistry, often leading to dramatically shorter reaction times, increased yields, and reduced energy use compared to conventional heating methods. mdpi.comresearchgate.net Applying microwave irradiation to key cyclization or functionalization steps in the synthesis of this compound could offer a significant process intensification.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety for handling reactive intermediates, and allow for easier scalability. researchgate.net Developing flow-based syntheses for functionalized azetidines would represent a major step towards sustainable production.
Bio-inspired Synthesis: Harnessing enzymes or whole-cell systems for the stereoselective synthesis of chiral building blocks is a cornerstone of green chemistry. While the biosynthesis of azetidines is not fully understood, future research may uncover biocatalytic methods for producing the chiral 3-aminoazetidine core. researchgate.net
| Synthetic Strategy | Conventional Approach | Potential Green Advancement | Key Benefits |
| Ring Formation | Multi-step cyclization of linear precursors with protecting groups. researchgate.net | One-pot, transition-metal catalyzed [2+2] cycloadditions or intramolecular C-N bond formation. researchgate.net | Reduced step-count, higher atom economy, less waste. |
| Energy Input | Conventional reflux heating for extended periods. | Microwave-assisted heating or photochemically-induced reactions. mdpi.com | Drastically reduced reaction times, lower energy consumption. |
| Solvent Use | Use of chlorinated or other hazardous organic solvents. | Synthesis in greener solvents like water, ethanol (B145695), or ionic liquids; solvent-free conditions. scholarsresearchlibrary.com | Reduced environmental impact and improved process safety. |
| Catalysis | Stoichiometric reagents, often leading to significant waste. | Development of recyclable heterogeneous or homogeneous catalysts (metal or organocatalysts). ox.ac.uk | Catalyst reusability, reduced waste streams, lower costs. |
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The high ring-strain energy of the azetidine core makes it a versatile synthetic intermediate, prone to a variety of ring-opening and ring-expansion reactions. ijmrset.comrsc.org Future research on this compound will likely focus on leveraging its unique combination of functional groups to uncover new chemical transformations.
Selective Functionalization: A primary challenge and opportunity lies in the chemoselective functionalization of the three reactive sites: the secondary ring nitrogen, the primary exocyclic amine, and the primary hydroxyl group. Developing orthogonal protection-deprotection strategies or, more elegantly, catalytic systems that can distinguish between these sites will unlock access to a vast array of derivatives.
Ring-Opening and Rearrangement: The strained four-membered ring can be opened by various nucleophiles to generate highly substituted acyclic amines. rsc.org Future work could explore novel catalytic methods (e.g., using Lewis acids or transition metals) to control the regioselectivity of this process. Furthermore, unprecedented rearrangements could lead to the formation of other heterocyclic systems, such as substituted pyrrolidines or piperidines. researchgate.net
Modern Synthetic Methods: The application of modern synthetic techniques like C-H activation, photoredox catalysis, and electrochemistry to this compound could lead to previously inaccessible molecular architectures. For example, direct C-H functionalization of the azetidine ring would bypass the need for pre-functionalized starting materials.
| Reaction Type | Potential Transformation of this compound | Resulting Structure |
| Selective N-Alkylation | Reaction with an electrophile under conditions favoring the exocyclic primary amine. | Azetidine with a functionalized side-chain amine. |
| Selective O-Acylation | Acylation of the primary alcohol using a sterically hindered acylating agent. | Ester derivative with free amine groups for further reaction. |
| Nucleophilic Ring-Opening | Lewis acid-catalyzed attack of a carbon nucleophile on a ring carbon. | Substituted 1,3-diaminopropanol derivative. |
| Ring Expansion | Intramolecular rearrangement, potentially triggered by a photocatalyst. | Chiral pyrrolidine (B122466) or piperazine (B1678402) derivative. |
| C-H Functionalization | Palladium-catalyzed arylation at the C4 position of the azetidine ring. | 4-Aryl-substituted this compound. |
Integration into Multidisciplinary Research Platforms, including Chemical Biology Probes and New Catalytic Systems
The unique structural and functional characteristics of this compound make it an attractive candidate for integration into broader, multidisciplinary research areas. ox.ac.uk
Chemical Biology Probes: Biologically active small molecules are essential tools for perturbing and understanding complex biological systems. nih.gov The azetidine scaffold is increasingly recognized as a valuable pharmacophore in drug discovery. acs.org this compound can serve as a versatile starting point for the creation of chemical probes. welch1.org Its primary amine and alcohol groups act as convenient handles for attaching reporter tags (e.g., fluorophores, biotin) or photo-affinity labels. Such probes would enable researchers to identify the cellular targets and mechanisms of action of new azetidine-based therapeutic agents. nih.gov
New Catalytic Systems: Chiral amino alcohols are privileged ligands in asymmetric catalysis. The synthesis of new catalysts is fundamental to developing more efficient and selective chemical reactions. ox.ac.uk this compound, being a chiral molecule with two distinct nitrogen atoms and one oxygen donor, is a prime candidate for development into novel ligands for transition-metal catalysis. These new catalytic systems could be applied to a range of important transformations, such as asymmetric reductions, cycloadditions, and cross-coupling reactions. rsc.org
Addressing Current Challenges and Identifying Future Opportunities in Azetidine Chemistry
Despite their promise, the chemistry of azetidines, including this compound, faces several challenges that also define future research opportunities. ijmrset.com
Current Challenges:
Synthetic Accessibility: The synthesis of densely functionalized azetidines remains challenging compared to their five- and six-membered counterparts. researchgate.netresearchgate.net Developing robust, scalable, and stereocontrolled routes is a primary hurdle.
Ring Strain and Stability: The inherent strain of the four-membered ring makes azetidines highly reactive, which can be a double-edged sword. ijmrset.com While this reactivity is useful for synthetic transformations, it can also lead to instability and undesired ring-opening under certain conditions.
Stereochemical Control: Controlling the stereochemistry at multiple centers on the azetidine ring is a significant challenge, yet it is crucial for applications in medicinal chemistry and catalysis. ijmrset.com
Future Opportunities:
Scaffold for Drug Discovery: The rigid, three-dimensional nature of the azetidine ring makes it an excellent scaffold for designing new drugs. acs.org It can act as a bioisostere for other groups, improving physicochemical properties like solubility and metabolic stability. This compound provides a platform for creating diverse libraries of drug-like molecules to explore new biological targets. bham.ac.uk
Advanced Materials: The incorporation of functionalized azetidines into polymers or other materials can impart unique properties. ijmrset.com The multiple reactive handles on this compound could be used to create novel cross-linked polymers or functional surface coatings.
Versatile Building Block: Ultimately, the greatest opportunity lies in establishing this compound as a readily available, versatile building block. Its trifunctional nature allows for its incorporation into a wide range of complex molecules, from pharmaceuticals to agrochemicals and beyond. rsc.org
Q & A
Q. What are the established synthetic routes for 2-(3-Aminoazetidin-1-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-aminoazetidine and ethylene oxide or its derivatives. Key factors include:
- Catalyst selection : Base catalysts (e.g., NaOH) enhance amine nucleophilicity by deprotonation, while acid catalysts may stabilize intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
- Temperature control : Elevated temperatures (40–60°C) accelerate reaction kinetics but may increase side-product formation (e.g., over-alkylation).
- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC).
Table 1 : Example Reaction Conditions and Yields
| Catalyst | Solvent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaOH | DMF | 50 | 78 | 97 |
| None | EtOH | RT | 45 | 85 |
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- <sup>1</sup>H NMR : Focus on signals for the azetidine ring protons (δ 3.2–3.8 ppm, multiplet) and ethanolamine’s hydroxyl/amine protons (δ 1.5–2.5 ppm, broad). Deuterated DMSO suppresses exchangeable proton broadening .
- <sup>13</sup>C NMR : Identify carbons adjacent to nitrogen (azetidine C3: δ 55–60 ppm; ethanolamine C1: δ 60–65 ppm).
- IR Spectroscopy : Confirm NH (3300–3500 cm⁻¹) and OH (3200–3600 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]<sup>+</sup> (e.g., C5H12N2O: 117.1022).
Advanced Research Questions
Q. How does the azetidine ring in this compound influence its interaction with biological targets compared to other saturated heterocycles?
- Methodological Answer : The 4-membered azetidine ring introduces angle strain , increasing reactivity and conformational rigidity compared to 5- or 6-membered rings (e.g., pyrrolidine, piperidine). This affects:
- Receptor binding : Enhanced selectivity for GABAA receptors due to optimal spatial alignment of the amine and hydroxyl groups .
- Metabolic stability : Reduced susceptibility to cytochrome P450 oxidation compared to larger rings.
- Solubility : Higher polarity improves aqueous solubility, critical for in vivo pharmacokinetics.
Table 2 : Comparative Bioactivity of Heterocyclic Derivatives
| Heterocycle | Target Receptor | IC50 (nM) | Solubility (mg/mL) |
|---|---|---|---|
| Azetidine | GABAA | 120 | 15.2 |
| Piperidine | NMDA | 450 | 8.7 |
Q. How should researchers design experiments to resolve contradictions in the reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from variable experimental conditions. To address this:
- Standardize assays : Use orthogonal methods (e.g., SPR for binding affinity, cell-based assays for functional activity) .
- Control variables :
- Purity : Validate via HPLC (>98%).
- Stereochemistry : Separate enantiomers using chiral chromatography.
- Solvent effects : Compare DMSO vs. saline formulations.
- Dose-response curves : Establish EC50/IC50 values across multiple concentrations (e.g., 1 nM–100 µM).
- Comparative SAR studies : Test structurally related compounds (e.g., 2-(piperidin-1-yl)ethanol) to identify pharmacophore requirements.
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Use molecular dynamics (MD) and QSAR models to predict:
- Lipophilicity (logP) : SwissADME or Molinspiration tools estimate logP ~ -0.5, indicating moderate membrane permeability .
- Metabolic pathways : CYP450 docking simulations identify potential oxidation sites (e.g., azetidine ring).
- Toxicity : ProTox-II predicts LD50 and hepatotoxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
